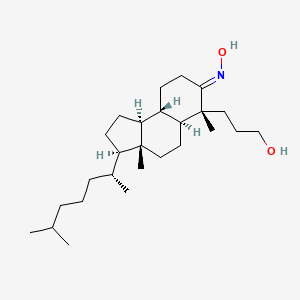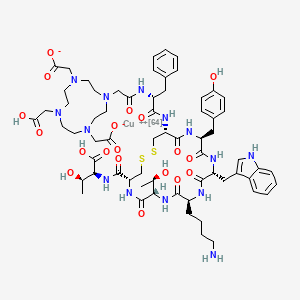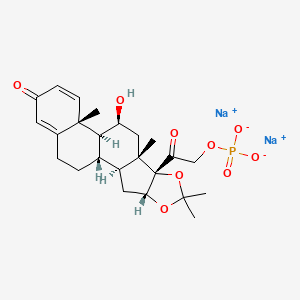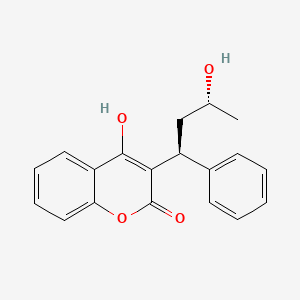![molecular formula C10H12ClNO3 B10822289 [(1S,2S)-1-(2-chlorophenyl)-1-hydroxypropan-2-yl] carbamate CAS No. 1353949-71-9](/img/structure/B10822289.png)
[(1S,2S)-1-(2-chlorophenyl)-1-hydroxypropan-2-yl] carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JBPOS0101 is a phenyl carbamate compound that has been primarily investigated for its potential therapeutic effects in neurological disorders, particularly epilepsy and Alzheimer’s disease . It has shown promise in attenuating the accumulation of amyloid beta and tau phosphorylation, which are hallmarks of Alzheimer’s disease .
Preparation Methods
The synthesis of JBPOS0101 involves the formation of a phenyl carbamate structure. Specific synthetic routes and reaction conditions are not widely detailed in public literature. it is known that the compound has been developed by Bio-Pharm Solutions Co. Ltd . Industrial production methods likely involve standard organic synthesis techniques, including the use of protecting groups, selective functionalization, and purification processes.
Chemical Reactions Analysis
JBPOS0101 undergoes various chemical reactions, including:
Oxidation: JBPOS0101 can be oxidized under specific conditions, although detailed pathways are not extensively documented.
Reduction: The compound can undergo reduction reactions, potentially altering its pharmacological properties.
Substitution: JBPOS0101 can participate in substitution reactions, particularly involving its phenyl carbamate moiety.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
JBPOS0101 has several scientific research applications:
Mechanism of Action
JBPOS0101 exerts its effects through multiple mechanisms:
Metabotropic Glutamate Receptors: It acts as an antagonist of metabotropic glutamate receptors 1 and 7, which are involved in modulating synaptic transmission and neuronal excitability.
Glycogen Synthase Kinase 3 Beta: JBPOS0101 reduces the phosphorylation of glycogen synthase kinase 3 beta, which is responsible for tau phosphorylation in Alzheimer’s disease.
Blood-Brain Barrier: The compound also has a role in neuroprotection related to the blood-brain barrier, providing protection against various neurological insults.
Comparison with Similar Compounds
JBPOS0101 is compared with other antiepileptic drugs and compounds targeting Alzheimer’s disease:
Carisbamate: JBPOS0101 has a comparable structure to carisbamate, another antiepileptic drug.
Other Antiepileptic Drugs: JBPOS0101 has shown superior efficacy in benzodiazepine-resistant status epilepticus animal models compared to other antiepileptic drugs.
The uniqueness of JBPOS0101 lies in its dual action on both epilepsy and Alzheimer’s disease, making it a versatile compound in neurological research.
Properties
CAS No. |
1353949-71-9 |
|---|---|
Molecular Formula |
C10H12ClNO3 |
Molecular Weight |
229.66 g/mol |
IUPAC Name |
[(1S,2S)-1-(2-chlorophenyl)-1-hydroxypropan-2-yl] carbamate |
InChI |
InChI=1S/C10H12ClNO3/c1-6(15-10(12)14)9(13)7-4-2-3-5-8(7)11/h2-6,9,13H,1H3,(H2,12,14)/t6-,9+/m0/s1 |
InChI Key |
TZOWVYPYWJLZTK-IMTBSYHQSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=CC=C1Cl)O)OC(=O)N |
Canonical SMILES |
CC(C(C1=CC=CC=C1Cl)O)OC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















